Cas no 1226363-57-0 (1-(2-methoxy-4,5-dimethylphenyl)methanamine)

1-(2-Methoxy-4,5-dimethylphenyl)methanamine is a substituted phenylmethanamine derivative characterized by its methoxy and dimethyl functional groups at the 2, 4, and 5 positions of the benzene ring. This structural configuration imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound's stability and reactivity are enhanced by the electron-donating methoxy group, while the dimethyl substitution influences its lipophilicity and steric hindrance. These features make it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules. Its well-defined chemical structure ensures consistent performance in synthetic pathways, offering reliability for researchers and industrial applications.
1-(2-methoxy-4,5-dimethylphenyl)methanamine structure
1226363-57-0 structure
商品名:1-(2-methoxy-4,5-dimethylphenyl)methanamine
CAS番号:1226363-57-0
MF:C10H15NO
メガワット:165.232202768326
CID:5001927
PubChem ID:82074743

1-(2-methoxy-4,5-dimethylphenyl)methanamine 化学的及び物理的性質

名前と識別子

    • 4,5-Dimethyl-2-methoxybenzylamine
    • 1-(2-methoxy-4,5-dimethylphenyl)methanamine
    • インチ: 1S/C10H15NO/c1-7-4-9(6-11)10(12-3)5-8(7)2/h4-5H,6,11H2,1-3H3
    • InChIKey: BBTUIHBIWNKQHY-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1=CC(C)=C(C)C=C1CN

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 138
  • トポロジー分子極性表面積: 35.2
  • 疎水性パラメータ計算基準値(XlogP): 1.5

1-(2-methoxy-4,5-dimethylphenyl)methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010013784-250mg
4,5-Dimethyl-2-methoxybenzylamine
1226363-57-0 97%
250mg
$480.00 2023-09-03
Alichem
A010013784-500mg
4,5-Dimethyl-2-methoxybenzylamine
1226363-57-0 97%
500mg
$790.55 2023-09-03
Enamine
EN300-1845970-0.25g
1-(2-methoxy-4,5-dimethylphenyl)methanamine
1226363-57-0
0.25g
$814.0 2023-09-19
Enamine
EN300-1845970-0.5g
1-(2-methoxy-4,5-dimethylphenyl)methanamine
1226363-57-0
0.5g
$849.0 2023-09-19
Enamine
EN300-1845970-10.0g
1-(2-methoxy-4,5-dimethylphenyl)methanamine
1226363-57-0
10g
$3683.0 2023-05-25
Enamine
EN300-1845970-5.0g
1-(2-methoxy-4,5-dimethylphenyl)methanamine
1226363-57-0
5g
$2485.0 2023-05-25
Enamine
EN300-1845970-1.0g
1-(2-methoxy-4,5-dimethylphenyl)methanamine
1226363-57-0
1g
$857.0 2023-05-25
Enamine
EN300-1845970-2.5g
1-(2-methoxy-4,5-dimethylphenyl)methanamine
1226363-57-0
2.5g
$1735.0 2023-09-19
Alichem
A010013784-1g
4,5-Dimethyl-2-methoxybenzylamine
1226363-57-0 97%
1g
$1504.90 2023-09-03
Enamine
EN300-1845970-0.05g
1-(2-methoxy-4,5-dimethylphenyl)methanamine
1226363-57-0
0.05g
$744.0 2023-09-19

1-(2-methoxy-4,5-dimethylphenyl)methanamine 関連文献

1-(2-methoxy-4,5-dimethylphenyl)methanamineに関する追加情報

Introduction to 1-(2-methoxy-4,5-dimethylphenyl)methanamine (CAS No: 1226363-57-0)

1-(2-methoxy-4,5-dimethylphenyl)methanamine, identified by its Chemical Abstracts Service (CAS) number 1226363-57-0, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of aromatic amines, characterized by its complex aromatic ring system and an amine functional group. The presence of a methoxy group at the 2-position and dimethyl substitution at the 4- and 5-positions introduces unique steric and electronic properties, making it a promising candidate for further investigation in drug discovery and molecular pharmacology.

The structural features of 1-(2-methoxy-4,5-dimethylphenyl)methanamine contribute to its potential biological activity. The methoxy group can influence the compound's solubility and metabolic stability, while the dimethyl groups enhance the rigidity of the aromatic ring, potentially affecting binding interactions with biological targets. These structural attributes have made this compound a subject of interest in the development of novel therapeutic agents.

In recent years, there has been significant progress in understanding the role of aromatic amines in medicinal chemistry. These compounds have been explored for their potential in modulating various biological pathways, including neurotransmitter systems, inflammatory responses, and enzyme inhibition. The specific substitution pattern in 1-(2-methoxy-4,5-dimethylphenyl)methanamine suggests that it may interact with proteins or enzymes involved in these pathways, offering a basis for further pharmacological investigation.

One of the most compelling aspects of 1-(2-methoxy-4,5-dimethylphenyl)methanamine is its potential as a scaffold for drug design. By leveraging computational chemistry techniques such as molecular docking and virtual screening, researchers can predict how this compound might interact with biological targets. These predictions can guide experimental efforts, helping to identify derivatives with enhanced potency or selectivity. The integration of computational methods with traditional wet-lab approaches has accelerated the discovery process in pharmaceutical research.

Recent studies have highlighted the importance of aromatic amines in treating neurological disorders. For instance, certain derivatives of aromatic amines have shown promise in preclinical models of Alzheimer's disease and Parkinson's disease by modulating cholinergic and dopaminergic systems. Given the structural similarities between 1-(2-methoxy-4,5-dimethylphenyl)methanamine and these active compounds, it is reasonable to hypothesize that this compound may exhibit similar neuroprotective effects. Further research is needed to validate these hypotheses through rigorous experimental validation.

The synthesis of 1-(2-methoxy-4,5-dimethylphenyl)methanamine presents an interesting challenge due to its complex aromatic framework. Advanced synthetic methodologies, such as cross-coupling reactions and transition-metal catalysis, are often employed to construct the desired structure efficiently. The optimization of these synthetic routes is crucial for large-scale production and subsequent pharmacological evaluation. Recent advances in synthetic chemistry have made it possible to produce complex molecules like 1-(2-methoxy-4,5-dimethylphenyl)methanamine with higher yields and purity, facilitating more comprehensive biological studies.

In addition to its potential therapeutic applications, 1-(2-methoxy-4,5-dimethylphenyl)methanamine may also serve as a key intermediate in the synthesis of more complex pharmaceuticals. Its unique structural features make it a versatile building block that can be modified to create novel compounds with tailored biological activities. This versatility is highly valued in drug discovery pipelines, where rapid access to diverse chemical libraries is essential for identifying lead candidates.

The pharmacokinetic properties of 1-(2-methoxy-4,5-dimethylphenyl)methanamine are another critical area of investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its clinical efficacy and safety profile. Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used to study these properties in detail. By gaining insights into the pharmacokinetics of this compound, researchers can design better formulations and dosing regimens for potential therapeutic use.

Recent breakthroughs in biotechnology have enabled high-throughput screening (HTS) platforms capable of testing thousands of compounds against various biological targets simultaneously. This technology has significantly sped up the drug discovery process by rapidly identifying promising candidates like 1-(2-methoxy-4,5-dimethylphenyl)methanamine for further development. HTS data can be integrated with computational modeling to prioritize compounds based on their predicted activity and selectivity.

The future direction of research on 1-(2-methoxy-4,5-dimethylphenyl)methanamine will likely involve interdisciplinary collaborations between chemists, biologists, and clinicians. Such collaborations can lead to innovative approaches for translating basic research findings into tangible therapeutic benefits. By combining expertise from multiple disciplines, researchers can address complex challenges in drug discovery more effectively.

In conclusion,1-(2-methoxy-4,5-dimethylphenyl)methanamine (CAS No: 1226363-57-0) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration in drug design and development. With continued advancements in synthetic chemistry and computational biology,1-(2-methoxy-4、5-dimethylphenyl)methanamine holds promise as a valuable tool for discovering new therapeutic agents that could benefit patients worldwide.

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